molecular formula C17H14FN3OS B5686286 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone CAS No. 299922-25-1

1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone

Cat. No. B5686286
CAS RN: 299922-25-1
M. Wt: 327.4 g/mol
InChI Key: ARSGBHLXHQNDKF-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone, also known as FMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMT is a thioether derivative of 1,2,4-triazole, which is a heterocyclic compound with a broad range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cellular processes such as DNA replication and protein synthesis. 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been demonstrated to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of DNA.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been shown to have both biochemical and physiological effects. Biochemically, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been demonstrated to inhibit the activity of various enzymes involved in cellular processes. Physiologically, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various fungal species.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone is its broad range of biological activities, which makes it a promising candidate for various applications. However, one limitation of 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone. One direction is to further investigate its potential use as an antifungal and antitumor agent. Another direction is to explore its potential use as a fluorescent probe for detecting biological molecules. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone and its potential applications in other fields such as material science and agriculture.
In conclusion, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its broad range of biological activities makes it a promising candidate for further study. Further research is needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone can be synthesized by the reaction of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol with 4-fluorobenzaldehyde in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product using a reducing agent such as sodium borohydride.

Scientific Research Applications

1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone has shown promising results as an antifungal and antitumor agent. It has been demonstrated to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone has also been studied for its potential use as a fluorescent probe for detecting biological molecules such as DNA and RNA.

properties

IUPAC Name

1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c1-21-16(13-5-3-2-4-6-13)19-20-17(21)23-11-15(22)12-7-9-14(18)10-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSGBHLXHQNDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001142332
Record name 1-(4-Fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001142332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-

CAS RN

299922-25-1
Record name 1-(4-Fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299922-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001142332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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